molecular formula C20H17ClO5 B2881367 (Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 622805-52-1

(Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2881367
CAS No.: 622805-52-1
M. Wt: 372.8
InChI Key: QQLBCWNPZZSQKP-NVMNQCDNSA-N
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Description

(Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core, a chlorobenzylidene moiety, and an isopropyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps:

  • Formation of the Benzofuran Core: : The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.

  • Introduction of the Chlorobenzylidene Group: : The next step involves the introduction of the 3-chlorobenzylidene group. This can be done via a Knoevenagel condensation reaction, where the benzofuran derivative reacts with 3-chlorobenzaldehyde in the presence of a base such as piperidine.

  • Esterification: : The final step is the esterification of the intermediate compound with isopropyl alcohol. This can be achieved using acid catalysts like sulfuric acid or via Fischer esterification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of robust catalysts and solvents that can be easily recycled would be crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols under suitable conditions using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The chlorobenzylidene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, ammonia.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential bioactivity. Compounds with benzofuran cores are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the benzofuran and chlorobenzylidene moieties suggests that it might interact with biological targets in unique ways, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of (Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzofuran core could intercalate with DNA, while the chlorobenzylidene group might interact with protein targets, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (Z)-isopropyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: Similar structure but with a bromine atom instead of chlorine.

    (Z)-isopropyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in (Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can significantly influence its reactivity and interaction with biological targets compared to its bromine or fluorine analogs. Chlorine’s size and electronegativity can affect the compound’s overall electronic distribution and steric properties, leading to unique chemical and biological behaviors.

Biological Activity

(Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound notable for its potential biological activities. This compound features a benzofuran core, which is often associated with various pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties. The presence of the chlorobenzylidene group enhances its structural complexity and may influence its interaction with biological systems.

Chemical Structure and Properties

The chemical formula for this compound is C20H17ClO5, with a molecular weight of 372.8 g/mol. Its structure can be broken down into several functional groups that contribute to its biological activity:

Functional Group Description
Benzofuran CoreKnown for diverse biological activities
Chlorobenzylidene GroupPotentially enhances interaction with biological targets
Ester Functional GroupMay participate in various chemical reactions

Anticancer Activity

Preliminary studies indicate that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, benzofuran derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms of action often involve modulation of signaling pathways related to cell survival and growth.

Anti-inflammatory Properties

The benzofuran moiety is also noted for its anti-inflammatory effects. Compounds derived from benzofuran structures have been shown to inhibit key enzymes involved in inflammatory responses, such as lipoxygenases (LOXs) and cyclooxygenases (COXs). This inhibition can reduce the production of pro-inflammatory mediators like leukotrienes and prostaglandins.

Antimicrobial Activity

The presence of the chlorobenzylidene group may enhance the antimicrobial activity of this compound. Similar compounds have demonstrated efficacy against a range of bacterial strains, indicating potential applications in treating infections.

Case Studies and Research Findings

  • Anticancer Study : A study evaluated the anticancer effects of various benzofuran derivatives, including those structurally similar to this compound. The results showed significant inhibition of cell growth in HT-29 colon cancer cells with IC50 values in the micromolar range .
  • Anti-inflammatory Research : In vitro assays demonstrated that compounds with a benzofuran core inhibited LOX activity by over 50%, suggesting that this compound could similarly modulate inflammatory pathways .
  • Antimicrobial Evaluation : A series of chlorobenzaldehyde derivatives were tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing similar structural features exhibited significant antimicrobial effects .

Properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-12(2)25-19(22)11-24-15-6-7-16-17(10-15)26-18(20(16)23)9-13-4-3-5-14(21)8-13/h3-10,12H,11H2,1-2H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLBCWNPZZSQKP-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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